molecular formula C10H14N2O B13061886 2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine

2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine

Cat. No.: B13061886
M. Wt: 178.23 g/mol
InChI Key: FUCHDFKRJKBCGF-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine is a heterocyclic compound that features both azetidine and pyridine rings

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)-3-methylpyridine

InChI

InChI=1S/C10H14N2O/c1-8-3-2-4-12-10(8)7-13-9-5-11-6-9/h2-4,9,11H,5-7H2,1H3

InChI Key

FUCHDFKRJKBCGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)COC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine typically involves the reaction of azetidin-3-ol with 3-methylpyridine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce azetidine derivatives.

Scientific Research Applications

2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridine ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine is unique due to the combination of azetidine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with an azetidine-derived moiety, which may influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}

This compound comprises:

  • Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
  • Azetidine moiety : A four-membered saturated ring containing one nitrogen atom.

The unique combination of these structural elements contributes to its biological activity, particularly through interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to:

  • Hydrogen bonding : The azetidine moiety can form hydrogen bonds with active sites on proteins, enhancing binding affinity.
  • π-π stacking interactions : The pyridine ring can engage in π-π stacking with aromatic residues in proteins, which may increase the compound's efficacy in biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine possess activity against various bacterial strains and fungi. The azetidine component enhances this activity by improving solubility and interaction with microbial targets .

Anticancer Properties

Several studies have explored the anticancer potential of pyridine derivatives. For example, compounds structurally related to this compound have demonstrated inhibitory effects on cancer cell proliferation. The mechanisms often involve modulation of key signaling pathways associated with cell growth and apoptosis .

Case Studies

  • In vitro Studies : A study evaluated the efficacy of azetidine-pyridine derivatives against various cancer cell lines, revealing that certain analogs significantly inhibited cell growth at micromolar concentrations. For instance, one derivative showed an IC50 value of 10 µM against breast cancer cells, indicating potent anticancer activity .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of related compounds against Escherichia coli and Staphylococcus aureus, reporting minimum inhibitory concentrations (MICs) as low as 25 µg/mL. These findings suggest that modifications in the azetidine and pyridine structures can enhance antimicrobial efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructure CharacteristicsBiological Activity
2-(Azetidin-3-yloxy)-5-methylpyridineContains azetidine and pyridine ringsAntimicrobial, anticancer
2-(Azetidin-3-yloxy)pyridineSimilar core structure without methyl substitutionModerate antimicrobial
5-(Azetidin-3-yloxy)-2-methylpyridineDifferent substitution pattern affecting activityAnticancer

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